molecular formula C4H10N2O2S B3055816 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide CAS No. 67104-98-7

1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide

Cat. No. B3055816
CAS RN: 67104-98-7
M. Wt: 150.2 g/mol
InChI Key: QMBKAHXYOGCVSQ-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide is a type of organic compound known as sulfanilides . It is a part of a larger group of compounds known as 1,2,5-thiadiazole 1,1-dioxides, which are used in chemistry and material sciences .


Synthesis Analysis

The synthesis of 1,2,5-thiadiazole 1,1-dioxides, including 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide, typically starts from proteogenic amino acids and chlorosulfonyl isocyanate via the Mitsunobu reaction . The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides also include chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms .


Molecular Structure Analysis

The molecular structure of 1,2,5-thiadiazolidine, 2-ethyl-, 1,1-dioxide is characterized by the presence of a 1,2,5-thiadiazole 1,1-dioxide motif . The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds .


Chemical Reactions Analysis

The reactivity of 1,2,5-thiadiazolidine, 2-ethyl-, 1,1-dioxide is associated with its ability to form coordination compounds . The compound also exhibits electrochemical properties, which are discussed in the context of its synthetic strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,5-thiadiazolidine, 2-ethyl-, 1,1-dioxide are characterized by its molecular structure and reactivity . UV-Vis spectroscopy for similar compounds has a maximum in the ultraviolet region .

Scientific Research Applications

Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)

Compounds including 1,2,5-thiadiazolidine derivatives have been developed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a significant role in regulating cellular processes. Such inhibitors can potentially be used in treating conditions like obesity and type 2 diabetes (Ruddraraju et al., 2015).

Synthesis and Structural Analysis

1,2,5-thiadiazolidine derivatives have been synthesized for various research purposes, including studying their structural properties and reactivity. This includes the analysis of their crystal structures and molecular interactions (Johnson et al., 2003).

Interaction with Proton Donor Solvents

Research on 1,2,5-thiadiazolidine derivatives includes studying their interactions with proton donor solvents. This is important for understanding their chemical behavior in different environments, which can be crucial for their potential applications in medicinal chemistry and material science (Mirífico et al., 1993).

Mechanistic Studies in Chemical Reactions

Investigations into the reactions of 1,2,5-thiadiazolidine 1,1-dioxide derivatives with various nucleophiles, like α-diamines, contribute to a deeper understanding of their chemical behavior. Such studies are essential for developing new synthetic methodologies and understanding reaction mechanisms (Mirífico et al., 2009).

Development of Chiral N-N' Substituted Derivatives

Research has been conducted on the synthesis of chiral N-N′ substituted 1,2,5-thiadiazolidine 1,1-dioxides. These studies are significant for the development of novel peptidomimetic scaffolds, which have potential applications in designing drugs and understanding protein interactions (Bendjeddou et al., 2006).

Future Directions

1,2,5-thiadiazolidine, 2-ethyl-, 1,1-dioxide, as part of the larger group of 1,2,5-thiadiazole 1,1-dioxides, has potential uses in the construction of functional molecular materials . Future research directions involving these compounds may include their use in technology applications such as OLEDS, organic conducting materials, and batteries .

properties

IUPAC Name

2-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-2-6-4-3-5-9(6,7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBKAHXYOGCVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439525
Record name 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide

CAS RN

67104-98-7
Record name 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67104-98-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Thiadiazolidine, 2-ethyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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